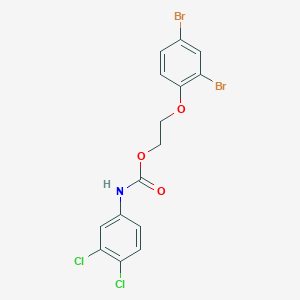![molecular formula C16H17ClN2OS B5204897 N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea, commonly known as CMPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPTU is a urea derivative that has been synthesized through various methods.
作用机制
CMPTU exerts its inhibitory effect on the TRPM8 channel by binding to a specific site on the channel protein. This binding results in a conformational change in the protein that prevents the influx of calcium ions, which are necessary for the activation of the channel. The inhibition of TRPM8 by CMPTU has been shown to have various physiological effects, such as reducing pain and inflammation.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on TRPM8, CMPTU has been shown to have various other biochemical and physiological effects. For example, CMPTU has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CMPTU has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are implicated in various pathological processes such as inflammation and cancer.
实验室实验的优点和局限性
One of the major advantages of using CMPTU in lab experiments is its selectivity for the TRPM8 channel. This selectivity allows researchers to study the physiological and pathological roles of TRPM8 without affecting other related channels. However, one of the limitations of using CMPTU is its relatively low potency compared to other TRPM8 inhibitors. This low potency may limit its usefulness in certain experiments.
未来方向
There are various future directions for the study of CMPTU. One area of research is the development of more potent TRPM8 inhibitors based on the structure of CMPTU. Another area of research is the study of the physiological and pathological roles of TRPM8 in various tissues and diseases. Additionally, the potential therapeutic applications of CMPTU in the treatment of pain, inflammation, and cancer warrant further investigation.
Conclusion:
In conclusion, CMPTU is a urea derivative that has been extensively studied for its potential applications in scientific research. CMPTU has been shown to selectively inhibit the TRPM8 ion channel, which is involved in various physiological processes such as pain, inflammation, and cancer. CMPTU also has various other biochemical and physiological effects, such as inducing apoptosis and reducing ROS levels. While CMPTU has advantages such as its selectivity for TRPM8, its relatively low potency may limit its usefulness in certain experiments. The potential therapeutic applications of CMPTU in the treatment of pain, inflammation, and cancer warrant further investigation.
合成方法
The synthesis of CMPTU can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chloroaniline with 4-methylphenyl isothiocyanate to form the intermediate 3-chlorophenylthiourea. This intermediate is then reacted with ethyl chloroformate to form the final product, CMPTU.
科学研究应用
CMPTU has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a selective inhibitor of the TRPM8 ion channel. TRPM8 is a calcium channel that is involved in the sensation of cold temperatures and is also implicated in various physiological processes such as pain, inflammation, and cancer. CMPTU has been shown to selectively inhibit the TRPM8 channel without affecting other related channels, making it a valuable tool for studying the physiological and pathological roles of TRPM8.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-methylphenyl)sulfanylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-12-5-7-15(8-6-12)21-10-9-18-16(20)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVNUPDZORKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
malonate](/img/structure/B5204822.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)
![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)
![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![4-[(2-methoxy-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5204872.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)
![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)